

Unveiling the Molecular Architecture of Prionanthoside: A Technical Guide

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Compound of Interest

Compound Name: Prionanthoside

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Introduction

Prionanthoside, a naturally occurring O-coumarin glycoside, has been identified as a constituent of plants within the Viola genus, specifically Viola prionantha and Viola yedoensis. [1][2][3] Its chemical structure, first elucidated in 1994, is characterized by a coumarin aglycone linked to a sugar moiety.[1] This technical guide provides a comprehensive overview of the chemical structure of **Prionanthoside**, including a summary of the key experimental data that led to its identification.

Chemical Structure

The molecular formula of **Prionanthoside** is $C_{17}H_{18}O_{10}$, with a molecular weight of approximately 382.32 g/mol. The structure consists of a coumarin core, which is a benzopyrone, attached to a glycosidic unit.

Elucidation of the Chemical Structure

The determination of **Prionanthoside**'s intricate structure was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

While the seminal 1994 publication by Qin, Chen, and Lou provides the foundational data for **Prionanthoside**'s structure, the detailed experimental protocols are not readily available in publicly accessible databases.[1] However, based on standard practices for the structural elucidation of natural products during that period, the following methodologies are inferred:

Isolation of **Prionanthoside**:

- **Extraction:** The dried and powdered plant material of *Viola prionantha* would have been subjected to solvent extraction, likely using methanol or ethanol, to obtain a crude extract.
- **Fractionation:** The crude extract would then undergo a series of chromatographic separations. This typically involves partitioning the extract between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, butanol) to yield fractions enriched with compounds of similar polarity.
- **Purification:** The fraction containing **Prionanthoside** would be further purified using techniques such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry would have been employed to determine the accurate molecular weight and elemental composition of **Prionanthoside**, leading to the establishment of its molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of NMR experiments would have been crucial for elucidating the connectivity and stereochemistry of the molecule. This would have included:
 - ^1H -NMR: To identify the number and types of protons and their neighboring environments.
 - ^{13}C -NMR: To determine the number and types of carbon atoms.
 - 2D-NMR (COSY, HMQC/HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular fragments, including the coumarin and sugar components, and to determine their linkage point.

Quantitative Data

Detailed quantitative data from the original 1994 publication, such as specific NMR chemical shifts (δ) and coupling constants (J), and mass spectral fragmentation patterns, are not available in the currently accessible literature. The following table represents a generalized format of the expected data based on the known structure of similar coumarin glycosides.

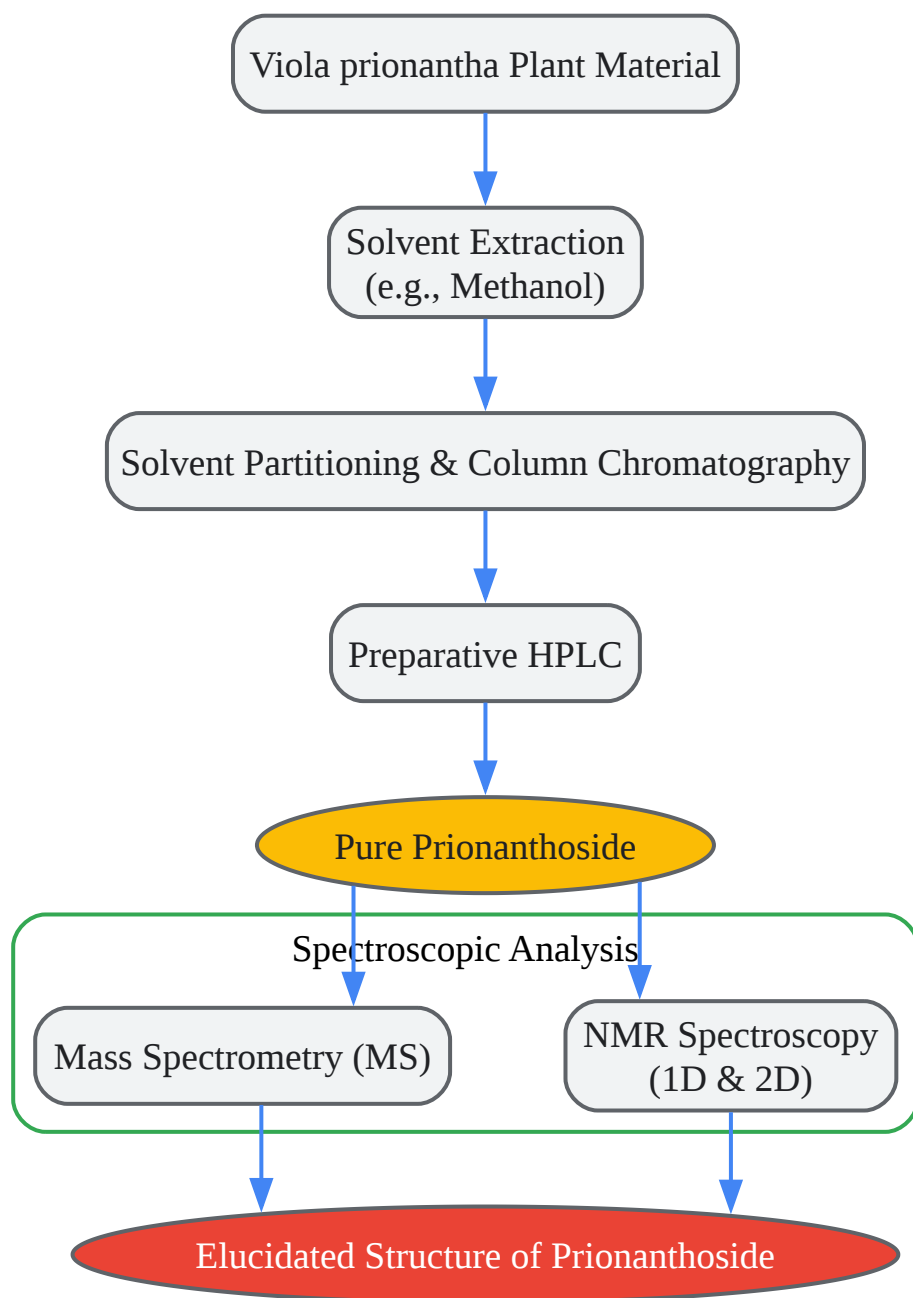
Data Type	Expected Information
Mass Spectrometry	Molecular Ion Peak $[M-H]^-$ or $[M+H]^+$: Corresponding to $C_{17}H_{18}O_{10}$. Key Fragment Ions: Peaks corresponding to the loss of the sugar moiety and characteristic fragments of the coumarin aglycone.
1H -NMR Spectroscopy	Chemical Shifts (δ) in ppm: Signals corresponding to aromatic protons of the coumarin ring, olefinic protons, and protons of the sugar unit. Coupling Constants (J) in Hz: Information on the connectivity and stereochemistry of protons.
^{13}C -NMR Spectroscopy	Chemical Shifts (δ) in ppm: Resonances for all 17 carbon atoms, including carbonyl, aromatic, olefinic, and glycosidic carbons.

Signaling Pathways and Biological Activity

Currently, there is no available scientific literature detailing the involvement of **Prionanthoside** in any specific signaling pathways. Further research is required to investigate its biological activities and potential molecular targets.

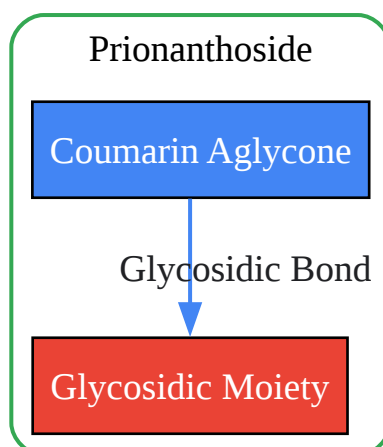
Visualizing the Elucidation Process and Structure

To illustrate the logical workflow of the structural elucidation and the final chemical structure, the following diagrams are provided.



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Workflow for the isolation and structural elucidation of **Prionanthoside**.



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Core components of the **Prionanthoside** chemical structure.

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